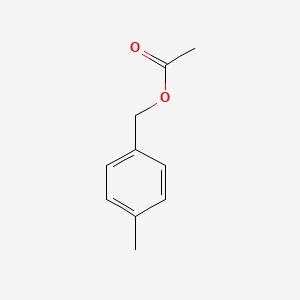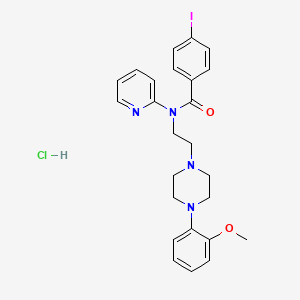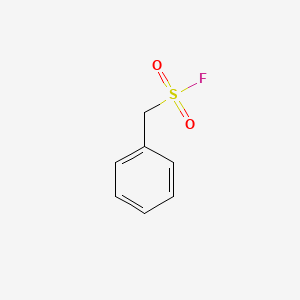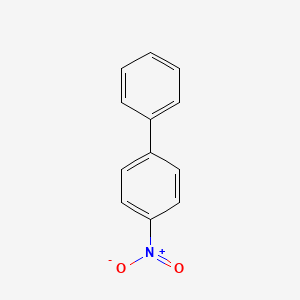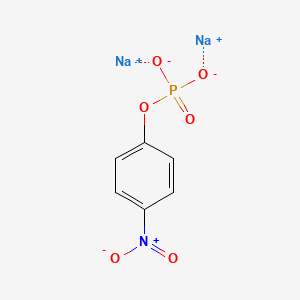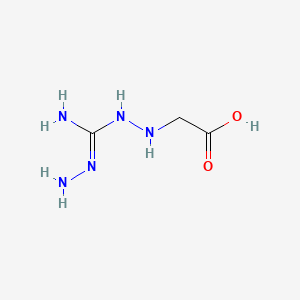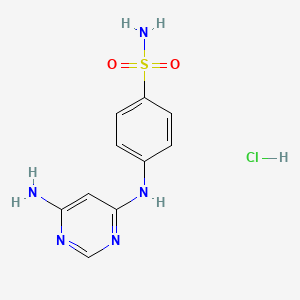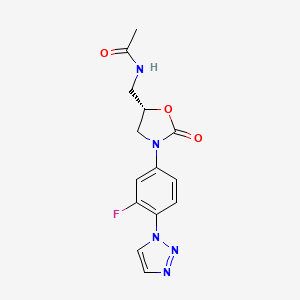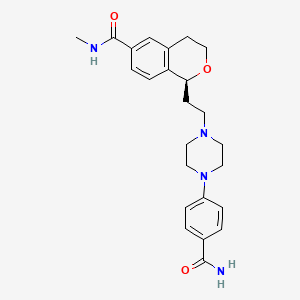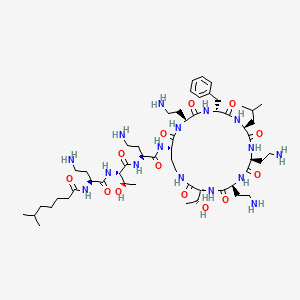
Polymyxin B2
Overview
Description
Polymyxin B2 is a component of the polymyxin B antibiotic complex, which is derived from the bacterium Paenibacillus polymyxa. This compound, along with other polymyxins, is used as a last-resort treatment for multidrug-resistant Gram-negative bacterial infections. It is a cyclic cationic polypeptide that disrupts bacterial cell membranes, leading to cell death .
Mechanism of Action
Target of Action
Polymyxin B2, also known as UNII-99SJO09VH2, primarily targets the bacterial membrane . It interacts directly with the lipid A component of the lipopolysaccharide (LPS), which is a critical component of the outer membrane of Gram-negative bacteria . This interaction disrupts the barrier function of the bacterial membrane, leading to bacterial cell death .
Mode of Action
This compound exerts its antimicrobial action via direct interaction with the lipid A component of the LPS, leading to a disruption of this critical barrier function . The amphipathicity of polymyxins, including two hydrophobic domains separated by segments of polar and cationic Dab side chains, is critical for their outer membrane permeabilizing action . The polymyxin B molecule is folded such that the polar and hydrophobic domains form two distinct faces, thereby conferring structural amphipathicity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lipid metabolic pathway . The combination therapies of this compound significantly disrupt the lipid metabolic pathway, including glycerophospholipid and fatty acids . This disruption leads to significant changes in the metabolite levels involved in cell outer membrane and cell wall biosynthesis .
Pharmacokinetics
This compound is primarily eliminated via non-renal pathways . Some recent studies suggest a weak relationship between this compound clearance and patient creatinine clearance . Recent research on the population pharmacokinetics of this compound has provided valuable insights .
Result of Action
The primary result of this compound action is the disruption of the bacterial membrane, causing lethality . This disruption leads to cell damage and cell death . Because of their membrane-interacting mode of action, polymyxins cause nephrotoxicity and neurotoxicity in humans, limiting their usability .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of a thick peptidoglycan layer and the absence of the outer membrane in Gram-positive pathogens limit the activity of this compound . Additionally, resistance to this compound arises primarily by the modification of the LPS in the outer membrane . These modifications are largely regulated by the bacterial two-component signal transduction (TCS) systems .
Biochemical Analysis
Biochemical Properties
Polymyxin B2 exhibits high specificity for Gram-negative bacteria . The primary mechanism of polymyxin involves its binding to the phosphate group on the cell membrane of Gram-negative bacilli . This interaction increases the permeability of the cell membrane and causes leakage of cell contents, ultimately leading to bacterial death .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. For instance, it has been shown to increase immune cell uptake of Escherichia coli derived outer membrane vesicles (OMVs) while inhibiting TNF and IL-1β production . This suggests a potential new role for this compound in the neutralization of OMVs via LPS masking and increased immune cell uptake .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through direct interaction with the lipid A component of the lipopolysaccharide (LPS), which leads to a disruption of this critical barrier function . This interaction results in increased permeability of the cell membrane and leakage of cell contents, ultimately leading to bacterial death .
Temporal Effects in Laboratory Settings
This compound’s effects over time in laboratory settings have been observed in various studies. For instance, a study found that this compound co-localized with early endosomes, lysosomes, and ubiquitin at 24 hours . This suggests that this compound may have long-term effects on cellular function observed in in vitro studies.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in horses, this compound is typically used in an extralabel fashion and dosed at 6,000 U/kg, IV, as a slow bolus every 8 hours for antiendotoxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it has been found to cause significant perturbations in the biosynthesis of lipids, lipopolysaccharide, and peptidoglycan, central carbon metabolism, and oxidative stress .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a specific manner. For instance, it has been found to preferentially persist in kidneys, suggesting a selective uptake process in renal cells . This could also include any effects on its localization or accumulation.
Subcellular Localization
This compound has been found to co-localize with various subcellular organelles. For instance, it has been observed to co-localize with early endosomes, lysosomes, and ubiquitin at 24 hours . This suggests that this compound may be directed to specific compartments or organelles within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Polymyxin B2 is typically obtained through fermentation processes involving Paenibacillus polymyxa. The bacterium is cultured under specific conditions that promote the production of polymyxin B components, including this compound. The fermentation broth is then subjected to various purification steps, such as precipitation, centrifugation, and chromatography, to isolate this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using optimized strains of Paenibacillus polymyxa. The fermentation process is carefully controlled to maximize yield and purity. After fermentation, the broth undergoes downstream processing, including filtration, solvent extraction, and crystallization, to produce high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Polymyxin B2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its antimicrobial properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions
Major Products Formed: The major products formed from these reactions include oxidized this compound derivatives, reduced this compound, and substituted this compound analogs .
Scientific Research Applications
Polymyxin B2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationships of cyclic polypeptides.
Biology: Investigated for its interactions with bacterial cell membranes and its role in disrupting membrane integrity.
Medicine: Employed in the treatment of multidrug-resistant bacterial infections, particularly those caused by Gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii.
Industry: Utilized in the development of new antimicrobial agents and formulations to combat resistant bacterial strains
Comparison with Similar Compounds
Polymyxin B2 is part of the polymyxin family, which includes several closely related compounds:
Polymyxin B1: Similar in structure to this compound but differs in the fatty acid moiety.
Polymyxin B3: Another component of the polymyxin B complex with slight structural variations.
Colistin (Polymyxin E): Used clinically for similar purposes but has different pharmacokinetic properties and toxicity profiles
Uniqueness of this compound: this compound is unique due to its specific fatty acid composition, which influences its interaction with bacterial membranes and its overall antimicrobial efficacy. Its distinct structure allows for specific binding interactions that can be exploited in the development of new antimicrobial therapies .
Properties
IUPAC Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H96N16O13/c1-30(2)12-10-11-15-43(74)62-35(16-22-56)50(79)71-45(33(6)73)55(84)67-38(19-25-59)47(76)66-40-21-27-61-54(83)44(32(5)72)70-51(80)39(20-26-60)64-46(75)36(17-23-57)65-52(81)41(28-31(3)4)68-53(82)42(29-34-13-8-7-9-14-34)69-48(77)37(18-24-58)63-49(40)78/h7-9,13-14,30-33,35-42,44-45,72-73H,10-12,15-29,56-60H2,1-6H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79)/t32-,33-,35+,36+,37+,38+,39+,40+,41+,42-,44+,45+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPYLFWAQBAXCZ-RUDZPDEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H96N16O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1189.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34503-87-2 | |
| Record name | Polymyxin B2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034503872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | POLYMYXIN B2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99SJO09VH2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


